molecular formula C21H26N4O5S B047484 Ersentilide CAS No. 125279-79-0

Ersentilide

Cat. No.: B047484
CAS No.: 125279-79-0
M. Wt: 446.5 g/mol
InChI Key: QZWUQVSQIFFFKY-IBGZPJMESA-N
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Description

It is recognized by its unique identifier assigned by the FDA (Food and Drug Administration)

Chemical Reactions Analysis

Unii-L2JY6Z298S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Unii-L2JY6Z298S has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being explored for its potential therapeutic applications, particularly in the treatment of certain diseases. Additionally, it has industrial applications, including its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Unii-L2JY6Z298S involves its interaction with specific molecular targets and pathways. It is known to affect certain cellular processes by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to exert its effects through a combination of direct interactions and downstream signaling pathways .

Comparison with Similar Compounds

Unii-L2JY6Z298S can be compared with other similar compounds in terms of its structure and properties. Some of the similar compounds include other beta-adrenergic antagonists and adrenergic agents.

List of Similar Compounds::
  • Beta-adrenergic antagonists
  • Adrenergic agents

Unii-L2JY6Z298S stands out due to its distinct chemical structure and the potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[4-[(2S)-2-hydroxy-3-[2-(4-imidazol-1-ylphenoxy)ethylamino]propoxy]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-31(27,28)24-17-2-6-21(7-3-17)30-15-19(26)14-22-11-13-29-20-8-4-18(5-9-20)25-12-10-23-16-25/h2-10,12,16,19,22,24,26H,11,13-15H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWUQVSQIFFFKY-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)N3C=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OC[C@H](CNCCOC2=CC=C(C=C2)N3C=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154721
Record name Ersentilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125279-79-0
Record name Ersentilide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ersentilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERSENTILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2JY6Z298S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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